An In-depth Technical Guide to 2-(Chloromethyl)-6-methoxypyridine hydrochloride
An In-depth Technical Guide to 2-(Chloromethyl)-6-methoxypyridine hydrochloride
Abstract: 2-(Chloromethyl)-6-methoxypyridine hydrochloride is a substituted pyridine derivative of significant interest in synthetic organic and medicinal chemistry. Its unique bifunctional nature, featuring a reactive chloromethyl group and an electron-donating methoxy substituent on the pyridine core, renders it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, synthesis, chemical reactivity, and safety protocols, tailored for researchers and professionals in drug discovery and chemical development.
Core Chemical Identity and Properties
2-(Chloromethyl)-6-methoxypyridine hydrochloride is a solid, crystalline compound. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base. Its core structure consists of a pyridine ring substituted at the 2-position with a chloromethyl group (-CH₂Cl) and at the 6-position with a methoxy group (-OCH₃).
Table 1: Physicochemical Properties of 2-(Chloromethyl)-6-methoxypyridine hydrochloride
| Property | Value | Reference(s) |
| IUPAC Name | 2-(chloromethyl)-6-methoxypyridine;hydrochloride | [1] |
| CAS Number | 864264-99-3 | [1] |
| Molecular Formula | C₇H₈ClNO · HCl (or C₇H₉Cl₂NO) | [1] |
| Molecular Weight | 194.06 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| InChI Key | FZUIGWFEWARCLF-UHFFFAOYSA-N | [1] |
Note: Data for this specific isomer can be limited; some properties are inferred from closely related analogues and supplier data.
Synthesis and Manufacturing
The synthesis of 2-(chloromethyl)-6-methoxypyridine hydrochloride typically originates from a precursor such as 2-methyl-6-methoxypyridine or 2-hydroxymethyl-6-methoxypyridine. A common and effective laboratory-scale method involves the chlorination of the corresponding hydroxymethylpyridine.
Experimental Protocol: Synthesis via Chlorination
A well-established method for converting hydroxymethylpyridines to their chloromethyl analogues is treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃).[2][3]
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Precursor Solubilization: 2-Hydroxymethyl-6-methoxypyridine (1.0 eq.) is dissolved in an inert, anhydrous solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., Argon or Nitrogen).
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Chlorination: The solution is cooled in an ice bath (0 °C). A solution of thionyl chloride (1.1-1.2 eq.) in the same solvent is added dropwise, maintaining the low temperature to control the exothermic reaction.
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Reaction Monitoring: The mixture is allowed to warm to room temperature and stirred for a period of 1 to 4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up and Isolation: The solvent and excess thionyl chloride are removed under reduced pressure. The resulting crude solid residue is then triturated with a non-polar solvent like hexanes or diethyl ether to precipitate the hydrochloride salt.
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Purification: The precipitated solid is collected by vacuum filtration, washed with the non-polar solvent to remove impurities, and dried in vacuo to yield the final product.
This process efficiently generates the hydrochloride salt directly, as HCl is a byproduct of the reaction between the alcohol and thionyl chloride.
Caption: Sₙ2 nucleophilic substitution on the chloromethyl group.
Applications in Synthesis
This compound is a key building block for creating a diverse range of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
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Pharmaceutical Intermediates: It is used in the synthesis of biologically active compounds. The reactive chloromethyl group allows for easy coupling with amines, thiols, and alcohols, which are common functional groups in drug candidates. [4]This makes it valuable for constructing derivatives with potential applications as kinase inhibitors, anti-inflammatory agents, and CNS-targeting molecules. [5]* Ligand Synthesis: The pyridine nitrogen and the substituent introduced via the chloromethyl group can act as a bidentate ligand, making it useful for the synthesis of coordination complexes with various metals.
Safety, Handling, and Storage
As with other reactive chloromethylated heterocyclic compounds, 2-(chloromethyl)-6-methoxypyridine hydrochloride must be handled with appropriate care. It is classified as a hazardous substance.
Table 2: GHS Hazard Information (based on analogous compounds)
| Hazard Class | Statement | Pictogram(s) | Reference(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | [6] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | GHS05 | |
| Serious Eye Damage | H318: Causes serious eye damage | GHS05 | [7] |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 | [8] |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [9][10]Eyewash stations and safety showers should be readily accessible.
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Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield. [7] * Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. [8] * Skin and Body Protection: Wear a lab coat, long sleeves, and closed-toe shoes. For larger quantities, consider an apron or full-body suit. [11]
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Storage and Stability
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Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. [9]* Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture. [4][11]The compound is hygroscopic and can hydrolyze if exposed to water.
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Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., argon) is recommended to prevent degradation.
Conclusion
2-(Chloromethyl)-6-methoxypyridine hydrochloride is a highly valuable and reactive chemical intermediate. Its utility is defined by the electrophilic chloromethyl group, which enables straightforward nucleophilic substitution reactions. This reactivity profile makes it a crucial building block for synthesizing a wide range of functionalized pyridine derivatives for the pharmaceutical and materials science sectors. Adherence to strict safety and handling protocols is essential when working with this compound due to its corrosive and irritant properties.
References
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MOLBASE. 2-(Chloromethyl)-6-methoxypyridine. Available at: [Link]
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PubChem. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Available at: [Link]
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Wikipedia. 2-Chloromethylpyridine. Available at: [Link]
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precisionFDA. 2-(CHLOROMETHYL)-6-METHYLPYRIDINE HYDROCHLORIDE. Available at: [Link]
- Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
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Molbase. 5-chloro-2-(chloromethyl)-4-methoxypyridine. Available at: [Link]
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Figure 1: 2D Structure of 2-(Chloromethyl)-6-methoxypyridine hydrochloride